molecular formula C17H26N2O5S B3583401 diethyl 5-[(N,N-diethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate

diethyl 5-[(N,N-diethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate

Cat. No.: B3583401
M. Wt: 370.5 g/mol
InChI Key: KMIGQOMROUZLBU-UHFFFAOYSA-N
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Description

Diethyl 5-[(N,N-diethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate is a chemical compound with the molecular formula C17H26N2O5S . It has an average mass of 370.464 Da and a monoisotopic mass of 370.156250 Da .


Synthesis Analysis

A new convenient synthesis of diethyl-5-[(N,N-diethylglycyl)amino]-2-hydroxy-4,6-dimethylisophthalate with anti-arrhythmic properties was developed . The synthesis started with the diethyl ester of acetonedicarboxylic acid (I), and used cyclization of I with isonitrosoacetylacetone in the first step instead of acetylation of I to form a pyran ring (II) . This immediately formed a substituted p-nitrosophenol, diethyl-2-hydroxy-4,6-dimethyl-5-nitrosoisophthalate (VII), which was then hydrogenated to produce diethyl ester IV . The proposed method reduced the number of steps from I to IV and increased the yield by 4.5 times .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CCOC(=O)C1=C©C(C(=O)OCC)=C(N)S1 . The IUPAC name for this compound is diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization, nitrosation, and hydrogenation . The cyclization of the diethyl ester of acetonedicarboxylic acid with isonitrosoacetylacetone forms a substituted p-nitrosophenol . This is then hydrogenated to produce the final product .

Properties

IUPAC Name

diethyl 5-[[2-(diethylamino)acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S/c1-6-19(7-2)10-12(20)18-15-13(16(21)23-8-3)11(5)14(25-15)17(22)24-9-4/h6-10H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIGQOMROUZLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C(=C(S1)C(=O)OCC)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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diethyl 5-[(N,N-diethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate
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diethyl 5-[(N,N-diethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate
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diethyl 5-[(N,N-diethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate
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diethyl 5-[(N,N-diethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate
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diethyl 5-[(N,N-diethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate
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diethyl 5-[(N,N-diethylglycyl)amino]-3-methyl-2,4-thiophenedicarboxylate

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